molecular formula C10H10O3 B7900060 (3,5-Dimethylphenyl)glyoxylic acid CAS No. 150781-73-0

(3,5-Dimethylphenyl)glyoxylic acid

Cat. No.: B7900060
CAS No.: 150781-73-0
M. Wt: 178.18 g/mol
InChI Key: CLQHZVBHJIWATH-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)glyoxylic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of glyoxylic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)glyoxylic acid typically involves the reaction of 3,5-dimethylbenzaldehyde with glyoxylic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. The process involves the formation of an intermediate, which is then oxidized to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Methods such as catalytic oxidation of 3,5-dimethylbenzaldehyde in the presence of glyoxylic acid are commonly employed. The use of advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylphenyl)glyoxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3,5-Dimethylphenyl)glyoxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)glyoxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

    Phenylglyoxylic acid: Lacks the methyl substitutions on the phenyl ring.

    (3,4-Dimethylphenyl)glyoxylic acid: Has methyl groups at different positions on the phenyl ring.

    (2,5-Dimethylphenyl)glyoxylic acid: Another positional isomer with different methyl group placements.

Uniqueness: (3,5-Dimethylphenyl)glyoxylic acid is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other glyoxylic acid derivatives.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHZVBHJIWATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291627
Record name 3,5-Dimethyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150781-73-0
Record name 3,5-Dimethyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150781-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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